ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a complex acetamide side chain at position 2. The side chain includes a 1,3,4-oxadiazole ring substituted with a phenyl group and a sulfanyl linkage, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-26-19(25)16-13-9-6-10-14(13)29-18(16)21-15(24)11-28-20-23-22-17(27-20)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVMMYEFMTOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of 5-phenyl-1,3,4-oxadiazole-2-thiol: This can be achieved by reacting benzoic acid with thiosemicarbazide under acidic conditions to form the oxadiazole ring.
Synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide: The oxadiazole-2-thiol is then reacted with ethyl bromoacetate to form the sulfanylacetamide derivative.
Cyclopenta[b]thiophene Formation: The final step involves the cyclization of the intermediate with a suitable cyclopentadiene derivative under basic conditions to form the cyclopenta[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the cyclopenta[b]thiophene moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The target compound shares structural similarities with several thiophene-based derivatives (Table 1). Key differences lie in the substituents attached to the thiophene core:
Key Observations :
- Hydrogen Bonding: The sulfanyl and oxadiazole groups increase hydrogen bond acceptor capacity (polar surface area ~83–90 Ų), contrasting with non-polar substituents like diphenylacetyl (~60 Ų), which may alter solubility and bioavailability .
Lipophilicity and Solubility
- The target compound’s estimated XLogP3 (~5.5) is comparable to benzoyl-substituted analogs (XLogP3 = 5.9) but lower than diphenylacetyl derivatives (XLogP3 ~6.2) . This suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The oxadiazole and sulfanyl groups may enhance polar interactions, improving solubility in polar aprotic solvents relative to purely aromatic substituents .
Biological Activity
Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article compiles various research findings related to its biological activity, including cytotoxicity, antitumor effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a 5-phenyl-1,3,4-oxadiazole moiety linked to a cyclopentathiophene system. The molecular formula is , and it exhibits planar units with notable π–π stacking interactions and hydrogen bonding that contribute to its stability and biological activity .
Cytotoxicity and Antitumor Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit notable cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies using the MTT assay revealed that derivatives of 1,3,4-oxadiazoles showed significant inhibition of cell proliferation in human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). Specific derivatives exhibited IC50 values ranging from 19.0 to 42.1 µM against HL-60 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28 |
The biological activity of ethyl 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be attributed to several mechanisms:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial for neurotransmission. For example, one derivative exhibited an IC50 value of against hAChE .
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antitumor Effects : A study evaluated a series of oxadiazole derivatives for their antitumor activity against breast cancer cell lines. Compounds were found to induce apoptosis significantly at concentrations as low as .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of oxadiazole derivatives in models of Alzheimer’s disease, suggesting that these compounds could ameliorate cognitive deficits by inhibiting cholinesterase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
